Diethylamine

描述

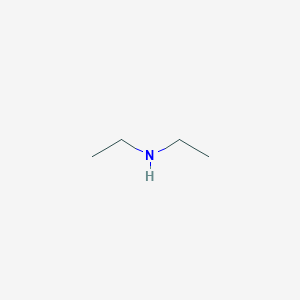

Structure

3D Structure

属性

IUPAC Name |

N-ethylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11N/c1-3-5-4-2/h5H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPNMFZURTQLUMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11N, Array, (C2H5)2NH | |

| Record name | DIETHYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3193 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIETHYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0444 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | diethylamine | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Diethylamine | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

14999-74-7 (perchlorate), 20726-63-0 (acetate), 26292-53-5 (sulfate), 6274-12-0 (hydrobromide), 660-68-4 (hydrochloride), 68109-72-8 (phosphate[1:1]) | |

| Record name | Diethylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000109897 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6021909 | |

| Record name | Diethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6021909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

73.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Diethylamine appears as a clear colorless liquid with an ammonia-like odor. Density 5.9 lb / gal. Flash point -15 °F. A respiratory irritant. Corrosive to the eyes and skin. Vapors heavier than air. Toxic oxides of nitrogen produced during combustion., Liquid, Colorless liquid with a fishy, ammonia-like odor; [NIOSH], COLOURLESS LIQUID WITH PUNGENT ODOUR., Colorless liquid with a fishy, ammonia-like odor. | |

| Record name | DIETHYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3193 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethanamine, N-ethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diethylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/221 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Diethylamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041878 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | DIETHYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0444 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DIETHYLAMINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/105 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Diethylamine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0209.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

131.9 °F at 760 mmHg (NTP, 1992), 55.5 °C, 55.00 to 58.00 °C. @ 760.00 mm Hg, 132 °F | |

| Record name | DIETHYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3193 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIETHYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/524 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Diethylamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041878 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | DIETHYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0444 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DIETHYLAMINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/105 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Diethylamine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0209.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

-20 °F (NTP, 1992), -20 °F, -22.99 °C (-9.38 °F) - closed cup, < -26 °C, closed cup, 5 °F open cup, Less than - 17.8 °C closed cup, -28 °C c.c., -15 °F | |

| Record name | DIETHYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3193 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Diethylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/221 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DIETHYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/524 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIETHYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0444 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DIETHYLAMINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/105 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Diethylamine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0209.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

greater than or equal to 100 mg/mL at 63 °F (NTP, 1992), In water, infinitely soluble /1X10+6 mg/L/ at 25 °C, Miscible with water, alcohol, Soluble in ether and carbon tetrachloride, Miscible with most organic solvents, For more Solubility (Complete) data for DIETHYLAMINE (6 total), please visit the HSDB record page., Solubility in water: miscible, Miscible | |

| Record name | DIETHYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3193 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIETHYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/524 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIETHYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0444 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Diethylamine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0209.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

0.708 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.7056 g/cu cm at 20 °C, Critical density: 0.246 g/cc, Saturated liquid density: 44.090 lb/cu ft; liquid heat capacity: 0.601 Btu/lb-F; liquid thermal conductivity: 0.850 Btu-inch/hr-sq ft-F; saturated vapor pressure: 3.933 lb/sq in; saturated vapor density: 0.05059 lb/cu ft (all at 70 °F), Relative density (water = 1): 0.7, 0.71 | |

| Record name | DIETHYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3193 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIETHYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/524 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIETHYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0444 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DIETHYLAMINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/105 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Diethylamine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0209.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

2.53 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 2.52 (Air = 1), Relative vapor density (air = 1): 2.5, 2.53 | |

| Record name | DIETHYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3193 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIETHYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/524 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIETHYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0444 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DIETHYLAMINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/105 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

195 mmHg at 68 °F ; 200 mmHg at 70 °F (NTP, 1992), 237.0 [mmHg], 237 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 25.9, 192 mmHg | |

| Record name | DIETHYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3193 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Diethylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/221 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DIETHYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/524 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIETHYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0444 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DIETHYLAMINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/105 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Diethylamine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0209.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

Colorless liquid | |

CAS No. |

109-89-7, 71247-25-1 | |

| Record name | DIETHYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3193 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Diethylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=109-89-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000109897 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanamine, N-ethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6021909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.380 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIETHYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B035PIS86W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DIETHYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/524 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Diethylamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041878 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | DIETHYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0444 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DIETHYLAMINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/105 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Diethylamine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/HZ8583B0.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

-58 °F (NTP, 1992), -50 °C, -58 °F | |

| Record name | DIETHYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3193 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIETHYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/524 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Diethylamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041878 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | DIETHYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0444 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DIETHYLAMINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/105 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Diethylamine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0209.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

Diethylamine: A Comprehensive Technical Guide to its Physical and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the physical and chemical properties of diethylamine ((C₂H₅)₂NH), a secondary amine of significant industrial and pharmaceutical relevance. This document consolidates critical data on its physicochemical characteristics, offers detailed experimental protocols for their determination, and illustrates key chemical principles through logical diagrams. The information presented herein is intended to serve as a vital resource for professionals engaged in research, development, and quality control involving this compound.

Physical Properties of this compound

This compound is a colorless, volatile, and flammable liquid at room temperature.[1][2] It possesses a characteristic strong, fishy, or ammonia-like odor.[3][4] Commercial samples may appear brown due to the presence of impurities.[5][6]

Quantitative Physical Data

The key physical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Units | Conditions | References |

| Molecular Formula | C₄H₁₁N | - | - | [1] |

| Molecular Weight | 73.14 | g/mol | - | [1][7] |

| Melting Point | -50 to -49.8 | °C | - | [1][5][8] |

| Boiling Point | 55 to 56.4 | °C | 760 mmHg | [1][5][8] |

| Density | 0.7074 | g/mL | 20 °C | [5] |

| Vapor Density | 2.53 | (Air = 1) | - | [3][9] |

| Vapor Pressure | 195 | mmHg | 20 °C | [3][10] |

| 237 | mmHg | 25 °C | [3] | |

| Flash Point | -28 to -15 | °C | Closed Cup | [3][11] |

| Refractive Index | 1.385 - 1.3864 | nD | 20 °C | [3][5][8] |

| Solubility in Water | Miscible | - | - | [5][12] |

| log P (Octanol/Water) | 0.58 - 0.657 | - | - | [5][13] |

| Autoignition Temp. | 312 | °C | - | [13] |

| Explosive Limits | 1.8 - 10.1 | % by volume in air | - | [1][14] |

Chemical Properties of this compound

This compound's chemical behavior is primarily dictated by the lone pair of electrons on the nitrogen atom, which imparts basic and nucleophilic properties.

Basicity and pKa

This compound is a moderately strong base.[6] In aqueous solution, it establishes an equilibrium with its conjugate acid, the diethylammonium ion. The pKa of the diethylammonium ion is a measure of the basicity of this compound.

| Property | Value | Conditions | References |

| pKa of conjugate acid ((C₂H₅)₂NH₂⁺) | 10.98 - 11.09 | 25 °C | [3][5][10] |

| pKb | 3.0 | Aqueous Solution | [6][10] |

The acid-base equilibrium of this compound in water is depicted in the following diagram:

Reactivity

-

Reaction with Acids: As a base, this compound readily reacts with acids to form diethylammonium salts.[10]

-

Reaction with Oxidizing Agents: this compound is incompatible with strong oxidizing agents.[15]

-

Formation of N-Nitrosamines: In the presence of nitrous acid or other nitrosating agents, this compound can form N-nitrosothis compound, a potent carcinogen.[6]

-

Incompatibility: It is also incompatible with cellulose nitrate and attacks metals such as aluminum, copper, lead, tin, and zinc.[6][8]

Experimental Protocols

The following sections detail the methodologies for determining the key physical and chemical properties of this compound.

Determination of Boiling Point (Thiele Tube Method)

The Thiele tube method is a convenient technique for determining the boiling point of a small liquid sample.[16]

Apparatus:

-

Thiele tube

-

Thermometer (with appropriate range)

-

Capillary tube (sealed at one end)

-

Small test tube

-

Rubber band or wire for attachment

-

Heating source (e.g., Bunsen burner)

-

Heat-transfer fluid (e.g., mineral oil)

Procedure:

-

Add a small amount of this compound (approximately 0.5 mL) to the small test tube.

-

Place the capillary tube, with its open end down, into the this compound in the test tube.

-

Attach the test tube to the thermometer using a rubber band, ensuring the sample is aligned with the thermometer bulb.

-

Fill the Thiele tube with a suitable heat-transfer fluid to a level above the side-arm.

-

Clamp the Thiele tube and immerse the thermometer and sample assembly into the oil bath.

-

Gently heat the side-arm of the Thiele tube with a small flame. The design of the tube promotes convection currents, ensuring uniform heating.[16]

-

As the temperature rises, a stream of bubbles will emerge from the capillary tube.

-

Continue heating until a continuous and rapid stream of bubbles is observed.

-

Remove the heat source and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.[16]

-

Record the temperature. For high accuracy, the determination should be repeated, and the observed boiling point should be corrected for atmospheric pressure.

Determination of Melting Point (Capillary Method)

For substances that are solid at or below room temperature, the melting point can be determined using a capillary method. Since this compound has a very low melting point, this procedure requires a suitable cooling bath.

Apparatus:

-

Melting point apparatus with a cooling stage or a Thiele tube setup with a cooling bath (e.g., dry ice/acetone)

-

Thermometer (low-temperature range)

-

Capillary tubes (sealed at one end)

Procedure:

-

Ensure the this compound sample is completely frozen.

-

Introduce a small amount of the frozen this compound into a capillary tube.

-

Pack the sample to the bottom of the tube to a height of 2-3 mm.[17]

-

Place the capillary tube in the melting point apparatus.

-

Cool the apparatus to a temperature well below the expected melting point.

-

Slowly increase the temperature at a rate of about 1-2 °C per minute as the expected melting point is approached.[8]

-

Record the temperature at which the first droplet of liquid appears (the beginning of melting).

-

Record the temperature at which the entire sample becomes a clear liquid (the end of melting). This range is the melting point.[8]

Determination of Density (Pycnometer Method)

A pycnometer is a flask with a specific volume used for the precise determination of density.

Apparatus:

-

Pycnometer (specific gravity bottle)

-

Analytical balance

-

Temperature-controlled water bath

-

Thermometer

Procedure:

-

Clean and dry the pycnometer and weigh it accurately on an analytical balance (m₁).

-

Fill the pycnometer with distilled water and place it in a temperature-controlled water bath (e.g., at 20 °C) until it reaches thermal equilibrium.

-

Ensure the pycnometer is completely full, with no air bubbles. Insert the stopper and wipe any excess water from the outside.

-

Weigh the pycnometer filled with water (m₂).

-

Empty and dry the pycnometer thoroughly.

-

Fill the pycnometer with this compound and repeat the thermal equilibration in the water bath.

-

Wipe the outside of the pycnometer and weigh it (m₃).

-

The density of this compound (ρ_this compound) can be calculated using the following formula: ρ_this compound = [(m₃ - m₁) / (m₂ - m₁)] * ρ_water where ρ_water is the density of water at the measurement temperature.

Determination of Solubility in Water

A qualitative assessment of solubility can be performed by simple observation.

Procedure:

-

Take a known volume of distilled water in a test tube (e.g., 5 mL).

-

Add a small amount of this compound dropwise to the water.

-

Agitate the mixture after each addition.

-

Observe if the this compound dissolves completely, forming a single homogeneous phase.

-

Continue adding this compound until it no longer dissolves or if it is miscible in all proportions. This compound is reported to be miscible with water.[5]

Determination of pKa (Potentiometric Titration)

Potentiometric titration is a standard method for determining the pKa of a weak base like this compound.[11][15]

Apparatus:

-

pH meter with a glass electrode

-

Burette

-

Beaker

-

Magnetic stirrer and stir bar

-

Standardized solution of a strong acid (e.g., 0.1 M HCl)

-

Volumetric flasks and pipettes

Procedure:

-

Calibrate the pH meter using standard buffer solutions.

-

Accurately prepare a dilute aqueous solution of this compound of known concentration (e.g., 0.1 M).

-

Pipette a known volume of the this compound solution into a beaker and place it on the magnetic stirrer.

-

Immerse the pH electrode in the solution and begin stirring.

-

Record the initial pH of the solution.

-

Add the standardized HCl solution from the burette in small, known increments.

-

After each addition, allow the pH reading to stabilize and record the pH and the volume of titrant added.

-

Continue the titration past the equivalence point (the point of rapid pH change).

-

Plot a graph of pH versus the volume of HCl added. The equivalence point is the midpoint of the steepest portion of the curve.

-

The pKa is equal to the pH at the half-equivalence point (the point where half of the volume of HCl required to reach the equivalence point has been added).

Determination of Flash Point (Closed-Cup Method)

The flash point of a volatile liquid like this compound is typically determined using a closed-cup apparatus, such as the Pensky-Martens or Tag Closed Cup tester, as this method is suitable for low-viscosity, flammable liquids.[3][14]

Apparatus:

-

Closed-cup flash point tester (e.g., Pensky-Martens)

-

Thermometer

-

Ignition source (e.g., a small flame or electric igniter)

Procedure:

-

Pour the this compound sample into the test cup up to the marked level.

-

Close the cup with the lid, which is equipped with a thermometer, a stirrer, and an opening for the ignition source.

-

Begin stirring and heat the sample at a slow, constant rate.[2]

-

At regular temperature intervals, apply the ignition source to the vapor space above the liquid through the opening in the lid.

-

The flash point is the lowest temperature at which the application of the ignition source causes the vapors of the sample to ignite with a brief flash.[2]

-

Record this temperature, corrected for barometric pressure.

Safety and Handling

This compound is a hazardous chemical that requires careful handling. It is highly flammable and its vapors can form explosive mixtures with air.[4] It is corrosive and can cause severe burns to the skin and eyes.[11] Inhalation of vapors may cause respiratory irritation.[3] Appropriate personal protective equipment, including gloves, safety goggles, and respiratory protection, should be used when working with this compound. It should be stored in a cool, dry, well-ventilated area away from sources of ignition and incompatible materials.[11]

Disclaimer: This document is intended for informational purposes only and does not constitute a substitute for professional safety guidance and adherence to established laboratory safety protocols and regulations. Always consult the Safety Data Sheet (SDS) for this compound before use.

References

- 1. This compound | (C2H5)2NH | CID 8021 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Flash Point - Prime Process Safety Center [primeprocesssafety.com]

- 3. Flash Point Testing: 2 Methods Offered By Eurofins TestOil - TestOil [testoil.com]

- 4. scribd.com [scribd.com]

- 5. hrcak.srce.hr [hrcak.srce.hr]

- 6. This compound - Ataman Kimya [atamanchemicals.com]

- 7. quora.com [quora.com]

- 8. chem.ucalgary.ca [chem.ucalgary.ca]

- 9. pubs.acs.org [pubs.acs.org]

- 10. This compound | 109-89-7 [chemicalbook.com]

- 11. mdpi.com [mdpi.com]

- 12. quora.com [quora.com]

- 13. delltech.com [delltech.com]

- 14. uregina.scholaris.ca [uregina.scholaris.ca]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. scimed.co.uk [scimed.co.uk]

An In-depth Technical Guide to the pKa and Basicity of Diethylamine in Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the basicity of diethylamine in aqueous solutions, focusing on its acid dissociation constant (pKa), the factors governing its base strength, and the experimental methods for its determination.

Core Concepts: pKa, pKb, and Amine Basicity

The basicity of an amine in water is a measure of its ability to accept a proton from a water molecule, establishing an equilibrium that produces a conjugate acid (an ammonium ion) and a hydroxide ion. This equilibrium is fundamental to understanding the behavior of this compound in aqueous environments.

The strength of a base can be quantified by its base dissociation constant (Kb) or, more conveniently, by the acid dissociation constant (pKa) of its conjugate acid.

-

Kb and pKb: The base dissociation constant, Kb, is the equilibrium constant for the reaction of the amine with water. A larger Kb value indicates a stronger base. The pKb is the negative logarithm of Kb (pKb = -log(Kb)), meaning a smaller pKb value corresponds to a stronger base .

-

pKa of the Conjugate Acid: It is common practice in organic and medicinal chemistry to describe the basicity of an amine by the pKa of its conjugate acid (in this case, the diethylammonium ion, (CH₃CH₂)₂NH₂⁺). A higher pKa value for the conjugate acid signifies a stronger base . This is because a high pKa indicates that the conjugate acid is weak and does not readily donate its proton, implying that the conjugate base (the amine) is strong and holds onto the proton tightly.

In an aqueous solution at 25°C, these values are related by the ion product of water (Kw):

pKa + pKb = 14

This relationship allows for the direct conversion between the two scales. Throughout this guide, we will primarily refer to the pKa of the conjugate acid as the measure of basicity.

Quantitative Data for this compound and Related Amines

The basicity of this compound is best understood in the context of related aliphatic amines. The following table summarizes key quantitative data for this compound and provides a comparison with ammonia, ethylamine (a primary amine), and dimethylamine.

| Compound | Formula | Type | pKa of Conjugate Acid | pKb of Amine |

| Ammonia | NH₃ | - | ~9.25 | ~4.75[1][2] |

| Ethylamine | CH₃CH₂NH₂ | Primary | ~10.6 | ~3.35[1][2] |

| Dimethylamine | (CH₃)₂NH | Secondary | ~10.73[3] | ~3.27[4] |

| This compound | (CH₃CH₂)₂NH | Secondary | ~10.98 - 11.0 [5][6][7][8] | ~3.0 [4][9] |

Note: pKa and pKb values are approximate and can vary slightly depending on the experimental conditions (temperature, ionic strength).

Factors Influencing this compound's Basicity in Aqueous Solution

In the gas phase, amine basicity is primarily governed by the inductive effect. However, in an aqueous solution, the interplay between the inductive effect and solvation by water molecules is critical.

-

Inductive Effect (+I): Alkyl groups, like the two ethyl groups in this compound, are electron-donating.[9] They push electron density onto the nitrogen atom, making the lone pair of electrons more available to accept a proton and stabilizing the positive charge on the resulting conjugate acid. This effect increases basicity.

-

Solvation Effect: The stability of the protonated amine (the conjugate acid) is significantly influenced by its ability to form hydrogen bonds with surrounding water molecules. Greater solvation provides more stability to the conjugate acid, which shifts the equilibrium towards protonation and thus increases the basicity of the amine.

-

Primary ammonium ions (RNH₃⁺) can form three hydrogen bonds.

-

Secondary ammonium ions ((R)₂NH₂⁺), such as diethylammonium, can form two hydrogen bonds.

-

Tertiary ammonium ions ((R)₃NH⁺) can form only one hydrogen bond.

-

For this compound, a secondary amine, there is a favorable balance between the strong electron-donating inductive effect of two alkyl groups and the still significant stabilization of its conjugate acid through solvation.[9] This balance makes this compound one of the strongest bases among simple alkylamines in aqueous solution.

Caption: Interplay of inductive and solvation effects on this compound's basicity.

The equilibrium of this compound in water, which defines its basicity, is illustrated below.

Caption: Equilibrium of this compound in an aqueous solution.

Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a highly accurate and standard method for determining the pKa of amines.[5] The procedure involves titrating a solution of the amine with a strong acid and monitoring the pH change. The pKa is then determined from the resulting titration curve.

Materials and Apparatus

-

This compound solution: Accurately prepared solution of known concentration (e.g., 0.01 M) in deionized water.

-

Titrant: Standardized strong acid solution (e.g., 0.1 M Hydrochloric Acid, HCl).

-

pH Meter: Calibrated with standard buffers (e.g., pH 4.0, 7.0, and 10.0).

-

Combined pH Electrode: Suitable for aqueous solutions.

-

Buret: Calibrated, for precise delivery of the titrant.

-

Magnetic Stirrer and Stir Bar.

-

Beaker/Reaction Vessel.

-

Inert Gas (Optional): Nitrogen or Argon to purge the solution of dissolved CO₂, which can interfere with the titration.

Detailed Methodology

-

System Calibration: Calibrate the pH meter using at least three standard buffer solutions that bracket the expected pKa. Ensure the calibration slope is within the acceptable range (typically 95-105%).

-

Sample Preparation: Accurately pipette a known volume (e.g., 50.0 mL) of the this compound solution into a clean beaker. If necessary, add a background electrolyte (e.g., KCl) to maintain constant ionic strength.

-

Titration Setup: Place the beaker on the magnetic stirrer and add a stir bar. Immerse the calibrated pH electrode and the tip of the buret into the solution, ensuring they do not touch the sides or bottom of the beaker. If using an inert gas, begin purging the solution.

-

Initial Measurement: Record the initial pH of the this compound solution before adding any titrant.

-

Titration Process: Add the HCl titrant in small, precise increments (e.g., 0.1-0.2 mL). After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added. Reduce the increment size significantly as you approach the equivalence point (the region of most rapid pH change).

-

Data Collection: Continue the titration well past the equivalence point until the pH curve flattens out in the acidic region.

-

Data Analysis:

-

Plot the recorded pH values (y-axis) against the volume of titrant added (x-axis) to generate the titration curve.

-

Determine the equivalence point (Veq), which is the inflection point of the curve. This can be found visually or more accurately by calculating the first or second derivative of the curve.

-

The pKa of the conjugate acid corresponds to the pH at the half-equivalence point (Veq / 2). At this point, the concentrations of the amine and its conjugate acid are equal ([ (CH₃CH₂)₂NH ] = [ (CH₃CH₂)₂NH₂⁺ ]).

-

References

- 1. Describe factors that determine the basicity of amine according to Solomo.. [askfilo.com]

- 2. scribd.com [scribd.com]

- 3. researchgate.net [researchgate.net]

- 4. dergipark.org.tr [dergipark.org.tr]

- 5. benchchem.com [benchchem.com]

- 6. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pKa of this compound [vcalc.com]

- 8. discussion.tiwariacademy.com [discussion.tiwariacademy.com]

- 9. mdpi.com [mdpi.com]

Unraveling the Supramolecular Architecture of Diethylamine: A Technical Guide

For Immediate Release

A comprehensive technical guide detailing the supramolecular structure of diethylamine, focusing on its unique helical arrangement driven by hydrogen bonding. This document is intended for researchers, scientists, and drug development professionals, providing in-depth data, experimental protocols, and visualizations to facilitate a deeper understanding of this fundamental chemical structure.

Executive Summary

This compound, a simple secondary amine, exhibits a surprisingly complex and elegant supramolecular structure. Unlike other small hydrogen-bonding molecules that typically form cyclic aggregates, this compound self-assembles into a remarkable supramolecular helix. This guide elucidates the intricate details of this helical architecture, providing quantitative structural data, a breakdown of the experimental methods used for its characterization, and visual representations of the intermolecular interactions that govern this unique assembly. Understanding the supramolecular chemistry of this compound offers valuable insights into the principles of molecular self-assembly, which is of paramount importance in fields ranging from materials science to drug design.

The Supramolecular Helix of this compound

The defining feature of the supramolecular structure of this compound is its formation of a helical chain in the solid state. This arrangement is primarily dictated by a network of intermolecular hydrogen bonds, supplemented by weaker dipole-dipole interactions and London dispersion forces.

Hydrogen Bonding Network

The hydrogen bond forms between the hydrogen atom of the N-H group of one this compound molecule and the lone pair of electrons on the nitrogen atom of an adjacent molecule. This directional interaction propagates through the crystal lattice, creating the helical motif. The ethyl groups of the this compound molecules are positioned to accommodate this helical packing. Computational studies have confirmed that this helical arrangement is the lowest energy aggregate for this compound, making it more stable than the cyclic structures favored by similar-sized molecules.[1]

Quantitative Structural Data

The precise geometry of the this compound supramolecular helix has been determined using single-crystal X-ray diffraction. The following tables summarize the key intramolecular and intermolecular parameters derived from this analysis.

Intramolecular Bond Lengths and Angles

This table provides the bond lengths and angles within a single this compound molecule in the crystalline state.

| Bond/Angle | Atom 1 | Atom 2 | Atom 3 | Value (Å or °) |

| Bond Lengths (Å) | ||||

| C-N | C | N | 1.468 | |

| C-C | C | C | 1.512 | |

| N-H | N | H | 0.890 | |

| C-H | C | H | 0.980 - 0.990 | |

| Bond Angles (°) | ||||

| C-N-C | C | N | C | 113.8 |

| C-N-H | C | N | H | 109.1 |

| N-C-C | N | C | C | 112.9 |

| H-C-H | H | C | H | 107.8 - 108.5 |

| N-C-H | N | C | H | 109.2 - 110.1 |

| C-C-H | C | C | H | 110.2 - 110.8 |

Intermolecular Hydrogen Bond Parameters

This table details the geometry of the hydrogen bonds that link the this compound molecules into the helical chain.

| Parameter | Donor (D) | Hydrogen (H) | Acceptor (A) | Value (Å or °) |

| Distances (Å) | ||||

| D-H | N | H | 0.890 | |

| H···A | H | N' | 2.13 | |

| D···A | N | N' | 3.018 | |

| Angle (°) | ||||

| D-H···A | N | H | N' | 176.8 |

Data sourced from the Crystallography Open Database (COD) and derived from the work of Hanke & Steiner (2018).

Experimental Protocols

The definitive structural elucidation of this compound was achieved through single-crystal X-ray diffraction.

Single-Crystal X-ray Diffraction

Crystal Growth: Single crystals of this compound were grown in situ on the diffractometer. A stream of cold nitrogen gas was used to freeze a liquid sample of this compound, and a higher temperature laser was then used to melt a small zone of the frozen sample. By slowly moving this molten zone, a single crystal was grown from the melt.

Data Collection: A suitable single crystal was selected and centered on the diffractometer. X-ray diffraction data were collected at a low temperature (typically around 150 K) to minimize thermal vibrations of the atoms. A monochromatic X-ray beam (e.g., Mo Kα radiation, λ = 0.71073 Å) was used. The crystal was rotated through a series of angles, and the diffraction pattern was recorded on a detector.

Structure Solution and Refinement: The collected diffraction data were processed to yield a set of structure factors. The crystal structure was solved using direct methods and then refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were located in the difference Fourier map and refined isotropically.

Visualizations

The following diagrams illustrate the key structural features of the this compound supramolecular assembly.

Hydrogen Bonding Pathway

This diagram shows the fundamental hydrogen bonding interaction between two this compound molecules, which is the primary driving force for the formation of the supramolecular helix.

Supramolecular Helix Formation

This diagram illustrates the propagation of the hydrogen bonding network, leading to the formation of the helical supramolecular structure of this compound.

Conclusion

The supramolecular structure of this compound, characterized by its unique helical assembly, provides a compelling case study in the principles of molecular recognition and self-assembly. The detailed quantitative data and experimental protocols presented in this guide offer a valuable resource for researchers in chemistry, materials science, and drug development. A thorough understanding of such fundamental supramolecular structures is critical for the rational design of new materials and therapeutics with tailored properties and functions.

References

An In-depth Technical Guide on Diethylamine as a Secondary Amine Nucleophile in Organic Chemistry

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Nucleophilic Character of Diethylamine

This compound ((CH₃CH₂)₂NH) is a secondary amine that serves as a versatile and potent nucleophile in a wide array of organic transformations.[1] Its utility in synthetic chemistry, from the construction of pharmaceutical intermediates to the catalysis of complex reactions, is well-established.[2][3] The nucleophilicity of this compound stems from the lone pair of electrons on the nitrogen atom, which can readily attack electron-deficient centers.[4]

Several key factors contribute to its reactivity profile:

-

Basicity: this compound is a weak base with a pKa of its conjugate acid around 10.98.[5][6] This basicity is strong enough to deprotonate many carbon acids and to act as a Brønsted base catalyst, but its primary role in many reactions is that of a nucleophile.[1]

-

Electronic Effects: The two electron-donating ethyl groups increase the electron density on the nitrogen atom, enhancing its nucleophilicity compared to ammonia or primary amines like ethylamine.[7] In aqueous solvents, this compound is approximately 100 times more nucleophilic than ethylamine and 100,000 times more nucleophilic than ammonia.[7]

-

Steric Hindrance: While the ethyl groups enhance nucleophilicity electronically, they also introduce moderate steric bulk. This can influence the regioselectivity and stereochemistry of its addition to electrophiles, a feature that can be exploited in synthetic design.[1] Compared to a tertiary amine like triethylamine, this compound is less sterically hindered, allowing it to more easily access electrophilic sites.

Core Reactivity and Key Transformations

This compound's role as a nucleophile is evident in several fundamental classes of organic reactions, including nucleophilic substitution, nucleophilic addition, and multi-component reactions.

Nucleophilic Substitution Reactions (Sₙ2)

A cornerstone of this compound's utility is its participation in bimolecular nucleophilic substitution (Sₙ2) reactions. It readily displaces leaving groups from primary and secondary alkyl halides to form tertiary amines.[8] This reaction is fundamental in the synthesis of numerous compounds, including active pharmaceutical ingredients (APIs).[2]

Application Example: Synthesis of Lidocaine A prominent example is the synthesis of the local anesthetic Lidocaine.[9][10] The final key step involves the Sₙ2 displacement of a chloride ion from 2-chloro-N-(2,6-dimethylphenyl)acetamide by this compound.[9][11] This alkylation reaction forms the desired tertiary amine product, Lidocaine.[9]

Conjugate Nucleophilic Addition (Michael Addition)

This compound is a potent nucleophile for 1,4-conjugate addition (Michael addition) to α,β-unsaturated carbonyl compounds.[1] The nucleophilic nitrogen attacks the β-carbon of the unsaturated system, leading to the formation of a new carbon-nitrogen bond and yielding a β-amino carbonyl product.[1] This reaction is a powerful tool for introducing aminofunctional groups in organic synthesis.[1]

Multi-component Reactions

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a product that incorporates substantial portions of all reactants. This compound is a key reagent in several important MCRs.

The Mannich reaction is a three-component condensation of an active hydrogen compound (like a ketone), an aldehyde (often formaldehyde), and a secondary amine like this compound to form a β-amino carbonyl compound known as a "Mannich base".[12][13][14] The reaction proceeds through the initial formation of a reactive N,N-diethyliminium ion (an Eschenmoser's salt analogue) from this compound and formaldehyde.[15][16] This electrophilic iminium ion is then attacked by the enol form of the ketone to generate the final product.[13]

The Strecker synthesis is a method for producing amino acids from an aldehyde or ketone.[17][18] When a secondary amine like this compound is used in place of ammonia, the reaction yields N-substituted α-amino acids.[17] The process involves the reaction of an aldehyde with this compound to form an iminium ion, which is then attacked by a cyanide source (e.g., HCN or KCN) to form an N,N-diethyl-α-aminonitrile.[19][20] Subsequent hydrolysis of the nitrile group affords the N,N-diethyl-α-amino acid.[21]

Quantitative Data Summary

The physicochemical properties of this compound and its performance in key reactions are summarized below for easy reference.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Formula | C₄H₁₁N | [22][23] |

| Molar Mass | 73.14 g·mol⁻¹ | [22][23] |

| Appearance | Colorless liquid | [22][23] |

| Boiling Point | 55.5 °C | [24] |

| Density | 0.707 g/mL at 25 °C | [24] |

| pKa of Conjugate Acid | 10.98 | [5][6] |

| Solubility in Water | Miscible | [22] |

Table 2: Representative Reaction Data